molecular formula C7H14ClNO4S B2608702 methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride CAS No. 2094270-75-2

methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride

Cat. No.: B2608702
CAS No.: 2094270-75-2
M. Wt: 243.7
InChI Key: SPXHTZBQESVJNA-VOLNJMMDSA-N
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Description

Methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of functional groups such as the aminomethyl and methylsulfonyl groups further enhances its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride typically involves multiple steps. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for various pharmaceuticals and natural compounds . This method often employs biomimetic chemocatalysis inspired by enzymatic transaminations, providing a straightforward and efficient route to the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride has numerous applications in scientific research, including:

    Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Its unique structure and reactivity make it a valuable tool for studying biological processes and developing new biochemical assays.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in fields such as polymer science and catalysis.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methylsulfonyl group may also participate in redox reactions, modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives with aminomethyl and sulfonyl groups, such as methyl (1S,2R)-2-cyano-2-phenylcyclopropanecarboxylate and methyl (1S,2S)-2-(aminomethyl)cyclopropanecarboxylate .

Uniqueness

What sets methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (1S,2S)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(4-8)3-5(7)13(2,10)11;/h5H,3-4,8H2,1-2H3;1H/t5-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXHTZBQESVJNA-VOLNJMMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1S(=O)(=O)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]1S(=O)(=O)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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